3-cinnamamido-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide
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Overview
Description
This compound features a benzofuran core, which is known for its diverse biological activities, and a trifluoromethoxy group, which enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cinnamamido-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized to increase yield and reduce costs. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and can significantly enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-cinnamamido-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can lead to the formation of benzofuran-2,3-dione, while reduction can yield benzofuran-2-carboxylic acid .
Scientific Research Applications
3-cinnamamido-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has shown potential as an antimicrobial and antiproliferative agent.
Medicine: It is being investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with enhanced properties
Mechanism of Action
The mechanism of action of 3-cinnamamido-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its ability to penetrate cell membranes, allowing it to reach intracellular targets more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
4-cinnamamido-1H-pyrazol-5-yl)benzamides: These compounds have similar structural features and biological activities.
2-phenoxyacedamido-1H-pyrazol-5-yl)benzamides: These compounds also share similar properties and applications.
Uniqueness
What sets 3-cinnamamido-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide apart from similar compounds is its trifluoromethoxy group, which significantly enhances its chemical stability and biological activity. This makes it a more potent and versatile compound for various applications .
Properties
IUPAC Name |
3-[[(E)-3-phenylprop-2-enoyl]amino]-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17F3N2O4/c26-25(27,28)34-18-13-11-17(12-14-18)29-24(32)23-22(19-8-4-5-9-20(19)33-23)30-21(31)15-10-16-6-2-1-3-7-16/h1-15H,(H,29,32)(H,30,31)/b15-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIGHBBCZRICMI-XNTDXEJSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17F3N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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